2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
Description
The compound 2-naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester (hereafter referred to as the target compound) is a poly-substituted naphthalene derivative. Its structure features a carboxylic acid methyl ester backbone with hydroxyl, methoxy, and phenylmethoxy substituents at positions 4, 5, 7, and 6, respectively.
Key structural attributes:
- Methyl ester group: Enhances lipophilicity compared to free carboxylic acids.
- Hydroxyl group at position 4: Introduces acidity (pKa ~10–12 for phenolic OH) and hydrogen-bonding capacity.
- Methoxy groups at positions 5 and 7: Electron-donating substituents that influence electronic distribution and steric hindrance.
- Phenylmethoxy group at position 6: A bulky, hydrophobic moiety that increases molecular weight and logP.
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 4-hydroxy-5,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)26-3)10-16(22)18(14)20(25-2)19(17)27-12-13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3 |
InChI Key |
VHHIWBWXESCBQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OCC3=CC=CC=C3)OC)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester involves several steps:
Starting Material: : The synthesis typically begins with naphthalene derivatives.
Functional Group Introduction: : Hydroxyl and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Phenylmethoxy Addition: : This functionalization is achieved through the use of phenol derivatives in etherification reactions.
Ester Formation: : The methyl ester is formed by esterification of the carboxylic acid group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, production methods are scaled up, employing large reactors and optimized reaction conditions for high yield:
Bulk Synthesis: : Starting materials are available in bulk, and continuous flow reactors are often used.
Catalysts and Reagents: : Efficient catalysts and high-purity reagents ensure the reaction proceeds with high efficiency.
Purification: : Industrial purification may involve crystallization, distillation, and chromatography to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation at the hydroxyl and methoxy groups, forming quinones or other oxidized derivatives.
Reduction: : Reduction reactions can target the ester group to produce alcohols.
Substitution: : Electrophilic substitution reactions can further functionalize the aromatic system.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Sulfuric acid for esterification, palladium catalysts for hydrogenation.
Major Products Formed
Quinones: : From oxidation reactions.
Alcohol Derivatives: : From ester reduction.
Substituted Aromatics: : From various substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: : Serves as an intermediate in the synthesis of complex organic molecules.
Catalysis Research: : Used in the development of new catalytic systems.
Biology and Medicine
Pharmaceuticals: : Research into potential therapeutic agents due to its structural complexity and reactivity.
Biochemical Studies: : Investigated for interactions with enzymes and biological macromolecules.
Industry
Material Science: : Used in the synthesis of specialty polymers and advanced materials.
Chemical Engineering: : Studied for its properties in various chemical processes and reactions.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves its ability to interact with different molecular targets:
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: : May bind to biological receptors, influencing cellular pathways.
Chemical Reactivity: : Reactivity with nucleophiles and electrophiles drives its diverse applications.
Comparison with Similar Compounds
Substituent Variations: Hydroxy vs. Methoxy at Position 4
The closest structural analogue is 2-naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester (CAS 94875-72-6) . This compound replaces the hydroxyl group at position 4 with a methoxy group.
The hydroxyl group in the target compound increases water solubility and reactivity (e.g., susceptibility to methylation or oxidation). In contrast, the methoxy analogue is more lipophilic, as evidenced by its lower chromatographic retention index in similar aromatic esters .
Ester Group Variations: Methyl vs. Ethyl Esters
2-Naphthalenecarboxylic acid, 3-bromo-, ethyl ester (CAS 1013915-99-5) highlights the impact of ester group modification.
The bromine atom in the ethyl ester analogue increases molecular weight and introduces halogen-specific interactions (e.g., van der Waals forces).
Dicarboxylic Acid Esters
The 2,6-naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester (CAS 1032744-71-0) provides insight into the effects of multiple ester groups.
The dicarboxylic ester’s higher logP (5.47) reflects enhanced lipophilicity due to additional phenyl groups and ester moieties. This contrasts with the target compound’s balance of polar (hydroxyl) and nonpolar (phenylmethoxy) groups.
Key Research Findings
- Chromatographic Behavior : Simple naphthalenecarboxylic methyl esters (e.g., unsubstituted 2-naphthalenecarboxylic acid methyl ester) exhibit lower retention indices (1.27) , while the target compound’s polar substituents likely increase retention in reverse-phase chromatography.
- Synthetic Complexity : Introducing multiple methoxy and phenylmethoxy groups requires regioselective protection/deprotection strategies, unlike simpler analogues .
Biological Activity
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester (CAS Number: 77729-57-8) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₂O₅
- Molecular Weight : 248.23 g/mol
- Density : 1.36 g/cm³
- Boiling Point : 479.5°C at 760 mmHg
- Flash Point : 188°C
Synthesis
The synthesis of this compound typically involves the Stobbe reaction, where it is derived from 4-hydroxy-3,5-dimethoxybenzaldehyde. The process has been documented in various studies highlighting its efficiency and applicability in producing substituted naphthoic acids .
Antioxidant Activity
Research has shown that compounds similar to 2-naphthalenecarboxylic acid exhibit significant antioxidant properties. These activities are often assessed using assays such as the ORAC assay (Oxygen Radical Absorbance Capacity), which measures the ability to scavenge free radicals. The antioxidant potential is crucial for mitigating oxidative stress-related diseases .
Anticancer Properties
Studies indicate that derivatives of naphthoic acids can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The mechanism often involves inducing apoptosis and inhibiting cell migration .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This suggests potential applications in anti-inflammatory therapies .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.
- Cytotoxic Mechanism : It induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
- Enzymatic Inhibition : It can bind to active sites on enzymes like COX, preventing substrate access and reducing inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
